Tamoxifen-ol
Description
Structure
3D Structure
Properties
CAS No. |
77207-49-9 |
|---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanol |
InChI |
InChI=1S/C24H24O2/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16,25H,2,17-18H2,1H3/b24-23- |
InChI Key |
TWASUFZMILCYJY-VHXPQNKSSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO)C3=CC=CC=C3 |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCO)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deamino-hydroxytamoxifen; Deamino hydroxytamoxifen; Tamoxifen metabolite Y; Tamoxifen-ol. |
Origin of Product |
United States |
Metabolic Pathways and Enzyme Systems of Hydroxylated Tamoxifen Metabolites
Cytochrome P450-Mediated Hydroxylation
Hydroxylation, a key Phase I metabolic reaction, is catalyzed by various CYP isoforms and plays a significant role in the biotransformation of tamoxifen (B1202). This process introduces hydroxyl groups onto the tamoxifen molecule, leading to the formation of hydroxylated metabolites such as 4-hydroxytamoxifen (B85900) and α-hydroxytamoxifen. doi.orgmdpi.com
Role of CYP2D6 in 4-Hydroxylation and Endoxifen (B1662132) Formation
CYP2D6 is a critical enzyme in the metabolic activation of tamoxifen, particularly in the formation of 4-hydroxytamoxifen and the subsequent production of endoxifen. While 4-hydroxylation of tamoxifen can be catalyzed by multiple CYPs, including CYP2D6, CYP2C9, CYP2C19, CYP2B6, and CYP3A4, CYP2D6 is a major contributor to this pathway. mdpi.comoup.comdrugbank.comnih.govnih.gov The 4-hydroxylation pathway directly yields 4-hydroxytamoxifen, a metabolite with considerably higher affinity for the estrogen receptor compared to tamoxifen. pharmgkb.orgoup.comnih.govnih.gov
Furthermore, CYP2D6 plays a predominant role in the hydroxylation of N-desmethyltamoxifen, a major primary metabolite, to form endoxifen (4-hydroxy-N-desmethyltamoxifen). pharmgkb.orgoup.comnih.govnih.govhematologyandoncology.netnih.govguidetopharmacology.orgmdpi.com This step is considered rate-limiting in the formation of endoxifen, which is recognized as the most abundant and clinically significant active metabolite of tamoxifen due to its high potency and plasma concentrations. oup.comhematologyandoncology.netmdpi.com
Contribution of Other Cytochrome P450 Isoforms (e.g., CYP3A4, CYP3A5, CYP2C9, CYP2C19)
The interplay between these CYP isoforms dictates the relative concentrations of various tamoxifen metabolites. The major metabolic routes and the primary enzymes involved are summarized in the table below:
| Metabolic Pathway | Key Enzymes Involved | Primary Metabolite Formed | Relative Contribution |
| N-Demethylation | CYP3A4, CYP3A5 (primarily) | N-desmethyltamoxifen | ~92% pharmgkb.orgnih.govmdpi.com |
| 4-Hydroxylation | CYP2D6 (primarily), CYP2C19, CYP2B6, CYP2C9, CYP3A4 | 4-hydroxytamoxifen | ~7% pharmgkb.orgnih.govmdpi.com |
| N-Desmethyl Hydroxylation | CYP2D6 (primarily) | Endoxifen (from N-desmethyltamoxifen) | Major active metabolite oup.comhematologyandoncology.netmdpi.com |
| 4-Hydroxy Demethylation | CYP3A4 (primarily) | Endoxifen (from 4-hydroxytamoxifen) | Contributes to endoxifen formation pharmgkb.org |
| α-Hydroxylation | CYP3A4 (primarily) | α-hydroxytamoxifen | Minor metabolite doi.orgmdpi.comdrugbank.com |
N-Demethylation Pathways Leading to Hydroxylated Metabolites
N-demethylation is the quantitatively dominant metabolic pathway for tamoxifen, primarily catalyzed by CYP3A4 and CYP3A5, leading to the formation of N-desmethyltamoxifen. pharmgkb.orgnih.govdoi.orgmdpi.comdrugbank.comnih.govmdpi.comresearchgate.netresearchgate.net While N-desmethyltamoxifen itself possesses antiestrogenic activity, it is less potent than the hydroxylated metabolites. nih.govhematologyandoncology.net
N-desmethyltamoxifen serves as a crucial intermediate in the formation of endoxifen. The hydroxylation of N-desmethyltamoxifen at the 4-position, predominantly catalyzed by CYP2D6, yields endoxifen. pharmgkb.orgoup.comnih.govnih.govhematologyandoncology.netnih.govguidetopharmacology.orgmdpi.com This sequential metabolism, involving initial N-demethylation followed by 4-hydroxylation, is considered the main route for endoxifen production. mdpi.com
Further N-demethylation of N-desmethyltamoxifen by CYP3A4 and CYP3A5 can lead to the formation of N,N-didesmethyltamoxifen. drugbank.com This metabolite can also undergo further hydroxylation to form other hydroxylated species, such as 4-hydroxy-N,N-didesmethyltamoxifen (norendoxifen). wikipedia.org
Conjugation Pathways: Glucuronidation and Sulfation of Hydroxylated Metabolites
Hydroxylated tamoxifen metabolites, including 4-hydroxytamoxifen and endoxifen, undergo Phase II metabolic reactions, primarily glucuronidation and sulfation. These conjugation pathways generally lead to the formation of more water-soluble and readily excretable inactive metabolites. pharmgkb.orgnih.govdoi.orgdrugbank.com
Glucuronidation is a major route of inactivation for tamoxifen and its metabolites, with approximately 75% of a tamoxifen dose being excreted as glucuronides in bile. pharmgkb.orgnih.gov Various UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of tamoxifen and its hydroxylated metabolites, including UGT1A8, UGT1A10, UGT2B7, and UGT2B17 for 4-hydroxytamoxifen, and UGT1A8, UGT1A10, UGT2B7, and UGT2B15 for endoxifen. drugbank.com Both N-glucuronidation of tamoxifen and 4-hydroxytamoxifen, and O-glucuronidation of 4-hydroxytamoxifen and endoxifen have been observed. plos.org
Sulfation, catalyzed by sulfotransferase (SULT) enzymes, is another important conjugation pathway. SULT1A1 is primarily involved in the sulfation of tamoxifen and its metabolites, including 4-hydroxytamoxifen and endoxifen. pharmgkb.orgnih.govdrugbank.com Sulfotransferase 2A1 is also reported to be involved in the sulfation of α-hydroxytamoxifen and endoxifen. drugbank.com
These conjugation reactions are essential for the elimination of tamoxifen metabolites from the body.
Polymorphisms in Metabolizing Enzymes and Their Research Implications
Genetic polymorphisms in the genes encoding the enzymes involved in tamoxifen metabolism, particularly CYP2D6, can significantly influence the pharmacokinetics of tamoxifen and its active metabolites, potentially impacting therapeutic outcomes. pharmgkb.orgmdpi.comoup.comnih.govnih.govwaocp.org
CYP2D6 exhibits substantial genetic variability, with numerous alleles that can result in different metabolizer phenotypes, ranging from poor metabolizers with little or no enzyme activity to ultrarapid metabolizers with increased activity. oup.comhematologyandoncology.netwaocp.org Since CYP2D6 is the primary enzyme responsible for the formation of endoxifen from N-desmethyltamoxifen, genetic variations in CYP2D6 can lead to considerable interindividual differences in endoxifen plasma concentrations. pharmgkb.orgoup.comnih.govhematologyandoncology.netnih.govmdpi.com
Research has extensively investigated the association between CYP2D6 genotype and tamoxifen treatment outcomes. Studies have suggested that individuals with reduced CYP2D6 activity (e.g., poor or intermediate metabolizers) may have lower endoxifen concentrations and potentially a reduced clinical benefit from tamoxifen therapy compared to extensive or ultrarapid metabolizers. mdpi.comoup.comnih.govhematologyandoncology.netwaocp.org For instance, the CYP2D64 allele, common in Caucasians, is associated with decreased tamoxifen metabolism and shorter recurrence-free survival in some studies. mdpi.comwaocp.org The CYP2D610 allele is a common variant in Asian populations also associated with lower endoxifen concentrations. nih.govwaocp.org
Polymorphisms in other enzymes involved in tamoxifen metabolism, such as CYP3A4, CYP3A5, CYP2C9, CYP2C19, UGTs, and SULTs, may also contribute to variability in metabolite concentrations, although their impact on clinical outcomes may be less pronounced or require further investigation compared to CYP2D6. pharmgkb.orgmdpi.comnih.govplos.orgwaocp.org Research continues to explore the complex interplay of these genetic factors and their implications for personalizing tamoxifen therapy.
Here is a table summarizing some key enzymes and their associated polymorphisms studied in the context of tamoxifen metabolism:
| Enzyme | Key Polymorphisms Studied | Potential Impact on Metabolism/Metabolites | Research Implication |
| CYP2D6 | 4, *10, *5 (deletion) | Altered 4-hydroxylation of tamoxifen and N-desmethyltamoxifen; altered endoxifen formation and concentration. mdpi.comoup.comnih.govhematologyandoncology.netnih.govwaocp.org | Association with clinical outcome and endoxifen levels. mdpi.comoup.comnih.govhematologyandoncology.netwaocp.org |
| CYP3A4 | Affects N-demethylation of tamoxifen and 4-hydroxytamoxifen. pharmgkb.orgnih.govdoi.orgmdpi.comdrugbank.comnih.govmdpi.comresearchgate.netresearchgate.net | Potential influence on N-desmethyltamoxifen and endoxifen levels. pharmgkb.orgmdpi.comnih.govwaocp.org | |
| CYP3A5 | 3 | Affects N-demethylation of tamoxifen. pharmgkb.orgnih.govdoi.orgmdpi.comdrugbank.comnih.govmdpi.comresearchgate.netresearchgate.net | Potential influence on N-desmethyltamoxifen and endoxifen levels. pharmgkb.orgmdpi.comnih.govwaocp.org |
| CYP2C9 | Contributes to 4-hydroxylation of tamoxifen. mdpi.comoup.comdrugbank.comnih.gov | Potential minor influence on 4-hydroxytamoxifen levels. mdpi.comnih.govwaocp.org | |
| CYP2C19 | *2 | Contributes to 4-hydroxylation of tamoxifen and N-demethylation. doi.orgmdpi.comoup.comdrugbank.comnih.gov | Potential minor influence on 4-hydroxytamoxifen and N-desmethyltamoxifen levels. mdpi.comnih.govwaocp.org |
| UGTs | UGT1A4, UGT2B7, UGT2B15, UGT2B17 | Affects glucuronidation of tamoxifen and its hydroxylated metabolites. pharmgkb.orgnih.govdrugbank.complos.org | Influence on elimination of metabolites. pharmgkb.orgplos.org |
| SULTs | SULT1A1, SULT2A1 | Affects sulfation of tamoxifen and its hydroxylated metabolites. pharmgkb.orgnih.govdrugbank.com | Influence on elimination of metabolites. pharmgkb.org |
Molecular Mechanisms of Action of Hydroxylated Tamoxifen Metabolites
Estrogen Receptor-Mediated Signaling
The primary mechanism of action for hydroxylated tamoxifen (B1202) metabolites involves interaction with estrogen receptors. As selective estrogen receptor modulators (SERMs), 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) can act as either antagonists or partial agonists depending on the tissue context. This differential activity is mediated through their binding to ER subtypes and subsequent modulation of receptor conformation and co-regulator recruitment.
Binding Affinity to Estrogen Receptor Subtypes (ERα, ERβ)
4-hydroxytamoxifen and endoxifen exhibit high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), considerably greater than that of tamoxifen itself. nih.govacs.orgresearchgate.netmdpi.comtermedia.plmdpi.commdpi.commedchemexpress.com While some studies indicate that endoxifen binds to ERs with a much higher affinity than 4-hydroxytamoxifen mdpi.com, others report similar binding affinities between the two metabolites researchgate.nettermedia.pl. Regarding subtype selectivity, 4-hydroxytamoxifen has been shown to have similar binding affinity for both ERα and ERβ mdpi.comresearchgate.net. Endoxifen also demonstrates potent binding to both ERα and ERβ mdpi.com, with one study suggesting a slightly higher affinity for ERβ mdpi.com. The high affinity of these metabolites for ERs allows them to effectively compete with endogenous estrogens for receptor binding sites. nih.gov
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity | ERβ Binding Affinity | Notes | Source |
| 4-Hydroxytamoxifen | High | High | Similar affinity for both subtypes. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Endoxifen | High | High | Potent binding to both. mdpi.com | mdpi.com |
| Tamoxifen | Lower than metabolites | Lower than metabolites | Prodrug with lower affinity. nih.govacs.orgresearchgate.netmdpi.comtermedia.plmdpi.commdpi.commedchemexpress.com | nih.govacs.orgresearchgate.netmdpi.comtermedia.plmdpi.commdpi.commedchemexpress.com |
Note: Specific IC50 or Ki values can vary between studies depending on experimental conditions.
Conformational Changes and Co-Regulator Recruitment to Estrogen Receptors
Binding of 4-hydroxytamoxifen and endoxifen to the ligand-binding domain of ERs induces distinct conformational changes in the receptor compared to the binding of estrogen. nih.govbioscientifica.comnih.govoup.comresearchgate.net These altered conformations influence the interaction of the ER complex with transcriptional co-regulators, including co-activators and co-repressors. nih.govoup.com The differential recruitment of these co-regulators is a key determinant of the tissue-specific agonist or antagonist activity of SERMs. oup.com Studies have shown that endoxifen-mediated recruitment of ERα to target genes can differ from that of 4-hydroxytamoxifen, suggesting subtle differences in the conformational changes induced by these two metabolites. nih.govscilit.com For instance, while 4-hydroxytamoxifen and endoxifen can cause an up-regulation of ERα protein levels in some contexts, the pure anti-estrogen fulvestrant (B1683766) induces rapid degradation of ERα. acs.org
Mechanisms of Apoptosis Induction
Hydroxylated tamoxifen metabolites are known to induce apoptosis, or programmed cell death, in various cancer cell lines, contributing to their anti-cancer effects. aacrjournals.orgnih.govpatsnap.combiorxiv.orgnih.govspandidos-publications.comresearchgate.net This induction of apoptosis is considered a significant pharmacodynamic endpoint for measuring the efficacy of these agents. aacrjournals.org
Caspase Pathway Activation
A key mechanism by which hydroxylated tamoxifen metabolites induce apoptosis is through the activation of the caspase cascade. nih.govwikipedia.orgaacrjournals.orgnih.govaacrjournals.org Caspases are a family of cysteine proteases that play a critical role in executing the apoptotic program. Studies have shown that both 4-hydroxytamoxifen and endoxifen can activate initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases, including caspase-3. aacrjournals.orgnih.govaacrjournals.org
The activation of caspase-3-like protease activity has been observed to be time-dependent in ER-negative breast cancer cell lines treated with 4-hydroxytamoxifen and endoxifen, preceding the morphological signs of apoptosis. aacrjournals.org Inhibition of caspases using broad-specificity inhibitors like z-VAD-fmk has been shown to block the cell death induced by these metabolites, highlighting the critical role of caspase activation in this process. aacrjournals.orgaacrjournals.org For instance, 4-hydroxytamoxifen treatment has been shown to activate an intrinsic mitochondrial caspase-9-dependent pathway in multiple myeloma cells. nih.gov Caspase-6 activation, a downstream effector caspase, has also been observed following 4-hydroxytamoxifen treatment in some breast cancer cell lines. aacrjournals.org
Regulation of Apoptotic Proteins (e.g., Bcl-2, Bax, c-FLIP)
The apoptotic pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, notably members of the Bcl-2 family. Hydroxylated tamoxifen metabolites can modulate the expression and function of these proteins, shifting the balance towards cell death. nih.govwikipedia.orgnih.gov
Research indicates that 4-hydroxytamoxifen can influence the levels of various Bcl-2 family members. In multiple myeloma cells, 4-hydroxytamoxifen treatment led to the induction of the proapoptotic protein BimS and a decrease in the antiapoptotic protein Mcl-1. nih.gov These changes in Bcl-2 family protein expression contribute to the activation of the mitochondrial apoptotic pathway. nih.gov While the specific effects on other apoptotic proteins like Bax and c-FLIP are also relevant to apoptosis induction, the modulation of proteins like BimS and Mcl-1 by 4-hydroxytamoxifen demonstrates a mechanism by which these metabolites promote cell death.
DNA Adduct Formation and Genotoxicity Mechanisms in Preclinical Models
Tamoxifen use has been associated with an increased risk of endometrial cancer in women and liver tumors in rats, raising concerns about its potential genotoxicity. psu.edutandfonline.comscispace.com Hydroxylated tamoxifen metabolites play a role in the formation of DNA adducts, which are considered a mechanism of genotoxicity. nih.govnih.govpsu.edunih.govtandfonline.comscispace.com
One proposed pathway for the metabolic activation of tamoxifen involves its oxidation to 4-hydroxytamoxifen, which can be further oxidized to an electrophilic intermediate known as 4-hydroxytamoxifen quinone methide. psu.edutandfonline.com This quinone methide is reactive and can form covalent adducts with DNA. psu.edunih.govtandfonline.com The major DNA adducts formed from the reaction of 4-hydroxytamoxifen quinone methide with DNA have been characterized as (E)- and (Z)-α-(deoxyguanosin-N2-yl)-4-hydroxytamoxifen, resulting from the addition of the exocyclic nitrogen of deoxyguanosine to the quinone methide. psu.edu
While DNA adducts derived from 4-hydroxytamoxifen quinone methide may be quantitatively less abundant compared to adducts formed from other tamoxifen metabolites (such as alpha-hydroxytamoxifen), studies suggest they can be more mutagenic. nih.govscispace.com In vitro studies using a shuttle vector system showed that plasmid DNA treated with 4-hydroxytamoxifen quinone methide was more prone to mutations than DNA treated with alpha-acetoxytamoxifen, despite having lower levels of DNA damage. nih.gov The mutation spectra also differed, with 4-hydroxytamoxifen quinone methide primarily inducing GC to AT transitions. nih.gov
However, studies in primary cultures of rat hepatocytes and in the liver DNA of rats treated with 4-hydroxytamoxifen itself did not detect DNA adducts, suggesting that further metabolic conversion to the reactive quinone methide or other intermediates is necessary for adduct formation in vivo. nih.gov The formation of these DNA adducts by hydroxylated tamoxifen metabolites is considered a potential mechanism contributing to the observed genotoxicity of tamoxifen in preclinical models. psu.edutandfonline.comscispace.com
Structure Activity Relationships Sar of Hydroxylated Tamoxifen Metabolites
Influence of Hydroxyl Group Position on Estrogen Receptor Binding and Antagonism
The introduction of a hydroxyl group into the tamoxifen (B1202) structure significantly impacts its interaction with the estrogen receptor. Specifically, hydroxylation at the 4-position of the phenyl ring (equivalent to the 3-phenolic hydroxyl group of estradiol) is critical for enhanced ER binding affinity and potent antiestrogenic activity. nih.govacs.orgnih.govfrontiersin.orgoup.com This strategic placement of the hydroxyl group is thought to be essential for correctly positioning the molecule's side chain within the ER binding site, thereby facilitating the blockade of estrogen action. nih.gov Studies have demonstrated that 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) possess 30 to 100 times greater affinity for the ER than tamoxifen itself. mdpi.comnih.govacs.org Molecular docking simulations have also indicated favorable binding affinities of tamoxifen metabolites, including hydroxylated forms, for the ER structure. mdpi.comfrontiersin.org While 4-hydroxytamoxifen and endoxifen are the most well-studied hydroxylated metabolites at the 4-position, 4'-hydroxytamoxifen, a hydroxylation product at a different position, has also been reported to exhibit higher affinity for the ER than tamoxifen. medchemexpress.comnih.gov
Impact of Side Chain Modifications on Biological Activity and ER Affinity
The presence of the alkylaminoethane side chain is fundamental for the antiestrogenic activity characteristic of tamoxifen and its active metabolites. nih.gov This side chain interacts with specific residues within the ligand-binding domain of the estrogen receptor, contributing to the antagonistic conformation of the receptor. nih.gov Modifications to this side chain can profoundly alter the biological activity and ER affinity of tamoxifen derivatives. For instance, replacing the basic dimethylaminoethoxy side chain with nonbasic alternatives or even a hydroxyl group can lead to a reduction in ER affinity and a shift in activity, potentially resulting in estrogenic effects rather than antiestrogenic ones. nih.gov Research involving fluorination of the side chain has shown a decrease in ER-mediated antagonistic properties. researchgate.net While the aminoethoxyl side chain is often considered crucial, some SAR studies on ferrocenyl tamoxifen derivatives with modified side chains suggest that it is not always an absolute requirement for ER binding activity, although its presence is generally associated with antiestrogenic properties. researchgate.netscilit.com
Preclinical Research Models for Hydroxylated Tamoxifen Metabolites
In Vitro Cellular Models
In vitro studies using various cell lines are fundamental to dissecting the cellular and molecular effects of hydroxylated tamoxifen (B1202) metabolites. These models allow for controlled environments to study proliferation, differentiation, and apoptosis.
Estrogen Receptor-Positive Cell Lines (e.g., MCF-7)
Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, are widely used to study the anti-estrogenic effects of hydroxylated tamoxifen metabolites. These cells express functional estrogen receptors, which are the primary targets of these compounds.
Studies have shown that 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) effectively inhibit the proliferation of MCF-7 cells. medchemexpress.comjapsonline.comacs.org This inhibition is often accompanied by the induction of apoptosis. japsonline.combioscientifica.comnih.govcdnsciencepub.comresearchgate.net For instance, 4-hydroxytamoxifen has been shown to synergistically stimulate apoptosis in MCF-7 cells when combined with all trans-retinoic acid. bioscientifica.comnih.gov This synergistic effect involved the downregulation of Bcl-2 mRNA and protein expression. bioscientifica.comnih.gov Endoxifen has also been shown to significantly inhibit the proliferation of MCF7AC1 and MCF7LR cells, which are models of tamoxifen-resistant breast cancer. medchemexpress.com Chronic exposure of MCF-7 cells to endoxifen can lead to the development of resistance, characterized by an epithelial to mesenchymal transition (EMT) and a loss of ERα expression. aacrjournals.orgnih.gov
Estrogen Receptor-Negative Cell Lines (e.g., MDA-MB-231, CAL-18 B)
While the primary mechanism of hydroxylated tamoxifen metabolites is through the estrogen receptor, studies also investigate their effects on estrogen receptor-negative (ER-) breast cancer cell lines like MDA-MB-231 and CAL-18 B. These studies help to identify potential ER-independent mechanisms of action.
Research indicates that 4-hydroxytamoxifen can inhibit the proliferation and induce apoptosis in certain ER-negative breast cancer cell lines, including MDA-MB-231. aacrjournals.orgresearchgate.netnih.goviiarjournals.orgnih.gov This suggests that, at certain concentrations, these metabolites may exert cytotoxic effects independent of ER binding. One study showed that both 4-hydroxytamoxifen and N-desmethyl tamoxifen (another metabolite) caused a time-dependent increase in caspase-3-like protease activity and induced apoptosis in MDA-MB-231 cells. aacrjournals.org The induction of apoptosis in ER-negative cells by tamoxifen has been associated with the inhibition of cancerous inhibitor of protein phosphatase 2A (CIP2A) and phospho-Akt inactivation. nih.gov
Non-Cancerous Cellular Models (e.g., Mammary Epithelial Cells, Adipose-Derived Stem Cells)
Studies using non-cancerous cell models, such as mammary epithelial cells and adipose-derived stem cells (ADSCs), are important for assessing the potential effects of hydroxylated tamoxifen metabolites on normal tissues and regenerative processes.
Research on normal human mammary epithelial cells (HMECs) has shown that while tamoxifen itself can induce apoptosis in p53-deficient HMECs, 4-hydroxytamoxifen did not consistently induce apoptosis in these cells. researchgate.netnih.govspandidos-publications.com This suggests potential differences in the mechanisms of action between tamoxifen and its hydroxylated metabolites in normal epithelial cells.
Studies on adipose-derived stem cells have investigated the impact of hydroxylated tamoxifen metabolites on their viability, proliferation, differentiation, and angiogenic potential. researchgate.netresearchgate.netnih.govoup.com At physiologically relevant concentrations (up to 100 nM), 4-hydroxytamoxifen (Afimoxifene) and endoxifen have shown no statistically significant reduction in the viability or proliferation of human ADSCs. researchgate.netresearchgate.netoup.com However, higher, supraphysiological concentrations of tamoxifen and its metabolites have been reported to have cytotoxic effects on human ADSCs, inhibiting proliferation and differentiation. researchgate.netnih.gov
Studies on Cellular Proliferation, Differentiation, and Apoptosis
Detailed investigations into the effects of hydroxylated tamoxifen metabolites on cellular proliferation, differentiation, and apoptosis are central to preclinical research.
In ER+ cell lines like MCF-7, 4-hydroxytamoxifen and endoxifen primarily inhibit proliferation and induce apoptosis. medchemexpress.comjapsonline.comacs.orgbioscientifica.comnih.govcdnsciencepub.comresearchgate.netnih.gov This is often mediated through their binding to the estrogen receptor, leading to altered gene expression and activation of apoptotic pathways. japsonline.combioscientifica.comnih.govcdnsciencepub.com For instance, 4-hydroxytamoxifen can downregulate anti-apoptotic proteins like Bcl-2. bioscientifica.comnih.gov
In ER- cell lines, while the effects can be less pronounced and potentially ER-independent, studies have still demonstrated inhibition of proliferation and induction of apoptosis by these metabolites at certain concentrations. aacrjournals.orgresearchgate.netnih.goviiarjournals.orgnih.gov Mechanisms observed include caspase activation and effects on pathways like the CIP2A/PP2A/p-Akt signaling axis. aacrjournals.orgnih.govnih.govresearchgate.net
The impact on differentiation varies depending on the cell type. In non-cancerous cells like ADSCs, high concentrations of tamoxifen and its metabolites can impair adipogenic and osteogenic differentiation. researchgate.netnih.gov
Here is a summary of findings on the effects of hydroxylated tamoxifen metabolites on cell proliferation and apoptosis in various cell lines:
| Cell Line Type | Example Cell Lines | Hydroxylated Metabolite | Effect on Proliferation | Effect on Apoptosis | Notes | Source |
| ER-Positive Cancer | MCF-7 | 4-Hydroxytamoxifen | Inhibits | Induces | Synergistic with retinoids; involves Bcl-2 downregulation | japsonline.combioscientifica.comnih.govcdnsciencepub.com |
| ER-Positive Cancer | MCF-7 | Endoxifen | Inhibits | Induces | More potent than tamoxifen; can lead to resistance | medchemexpress.comacs.orgresearchgate.netaacrjournals.orgplos.org |
| ER-Negative Cancer | MDA-MB-231, CAL-18 B, HCC1806, Hs578T | 4-Hydroxytamoxifen | Inhibits | Induces (at certain concentrations) | Potential ER-independent mechanisms; caspase activation | aacrjournals.orgresearchgate.netnih.goviiarjournals.orgnih.gov |
| ER-Negative Cancer | MDA-MB-231 | Endoxifen | Inhibits | Induces | Effects observed at 5 μm concentration aacrjournals.org | aacrjournals.org |
| Non-Cancerous Epithelial | HMECs (p53-deficient) | 4-Hydroxytamoxifen | Less consistent effect | Less consistent effect | Tamoxifen itself induced apoptosis more readily | researchgate.netnih.govspandidos-publications.com |
| Non-Cancerous Stem Cells | Adipose-Derived Stem Cells | 4-Hydroxytamoxifen, Endoxifen | Minimal effect at physiological doses | Minimal effect at physiological doses | High concentrations can inhibit proliferation and differentiation | researchgate.netresearchgate.netnih.govoup.com |
In Vivo Animal Models
In vivo animal models, particularly rodents, are essential for studying the pharmacokinetics, efficacy, and potential side effects of hydroxylated tamoxifen metabolites in a complex biological system.
Rodent Models (e.g., Rat, Mouse)
Rat and mouse models are commonly used to evaluate the in vivo activity of hydroxylated tamoxifen metabolites. These models can involve xenografts of human breast cancer cells or chemically induced mammary tumors.
The DMBA-induced rat mammary carcinoma model has been used to study the activity of 4-hydroxytamoxifen. springermedizin.de While active, 4-hydroxytamoxifen was found to be rapidly excreted in this model. springermedizin.de Studies in rats have also investigated the distribution of tamoxifen and its metabolites in various tissues, showing that hydroxylated metabolites are abundant in most tissues except fat. bevital.no
Mouse models, including xenograft models using ER+ cell lines like MCF-7, are utilized to assess the antitumor efficacy of endoxifen and 4-hydroxytamoxifen. medchemexpress.comnih.govresearchgate.net Z-Endoxifen has demonstrated significant antitumor efficacy in MCF7LR resistant mouse models and strong antitumor activity in MCF7AC1 mouse breast cancer models. medchemexpress.com Topical formulations of endoxifen have also shown antitumor effects in ER+ tumor xenograft athymic nu/nu mouse models. nih.gov
Pharmacokinetic studies in mice have revealed that oral administration of endoxifen can result in substantially higher endoxifen concentrations compared to oral tamoxifen. nih.govresearchgate.net This highlights the importance of the specific metabolite and route of administration in achieving therapeutic levels in vivo. nih.govresearchgate.net
Rodent models are also used to explore the effects of these metabolites on non-cancerous tissues. For example, studies in ovariectomized mice have investigated the impact of endoxifen on bone tissue, showing an increase in bone mineral density and content. plos.orgoregonstate.edu
Here is a summary of findings from rodent models:
| Animal Model | Hydroxylated Metabolite | Study Type | Key Findings | Source |
| Rat | 4-Hydroxytamoxifen | Efficacy (DMBA-induced mammary carcinoma) | Active but rapidly excreted. | springermedizin.de |
| Rat | 4-Hydroxytamoxifen, N-desmethyl tamoxifen | Tissue Distribution | Abundant in most tissues except fat. | bevital.no |
| Rat | 4-Hydroxytamoxifen | Carcinogenicity | Not carcinogenic with cutaneous application; reduced spontaneous tumors. | oup.com |
| Mouse | Endoxifen | Efficacy (MCF7 xenografts) | Showed antitumor efficacy in resistant models and strong antitumor activity. | medchemexpress.com |
| Mouse | Endoxifen | Pharmacokinetics | Oral administration yields higher concentrations than oral tamoxifen. | nih.govresearchgate.net |
| Mouse | Endoxifen | Bone Effects | Increased bone mineral density and content in ovariectomized mice. | plos.orgoregonstate.edu |
| Mouse | 4-Hydroxytamoxifen, Endoxifen | Metabolism/Interaction | Morphine treatment decreased 4-hydroxytamoxifen levels while increasing glucuronide formation. | frontiersin.org |
Xenograft Models of Hormone-Sensitive Tumors
Xenograft models, typically involving the subcutaneous injection of human hormone-sensitive breast cancer cells (such as MCF-7) into immunocompromised mice, are widely used to evaluate the antitumor activity of tamoxifen metabolites. nih.govresearchgate.netnih.gov These models mimic aspects of human ER-positive breast cancer and allow for the assessment of tumor growth inhibition in response to treatment.
Studies in MCF-7 xenograft models have demonstrated that both 4-hydroxytamoxifen and endoxifen are potent inhibitors of estrogen-stimulated tumor growth. nih.govresearchgate.net Research has shown a dose-dependent relationship between endoxifen concentration and tumor growth inhibition in these models. researchgate.net For instance, a study using a human MCF7 xenograft model found that endoxifen concentrations correlated with the percentage of tumor growth inhibition. researchgate.net
Table 1: Representative Data on Tumor Growth Inhibition by Endoxifen in a Xenograft Model
| Model (Cell Line) | Metabolite | Dose | Observed Effect on Tumor Volume (Relative to Control) | Citation |
| MCF-7 Xenograft | Endoxifen | 1 mg/kg | More effective inhibition | nih.gov |
| MCF-7 Xenograft | Endoxifen | 0.1 mg/kg | More effective inhibition | nih.gov |
| MCF7AC1 Xenograft | Z-endoxifen | 25 mg/kg | Significantly superior reduction | nih.gov |
| MCF7AC1 Xenograft | Z-endoxifen | 75 mg/kg | Significantly superior reduction and superior to letrozole | nih.gov |
| MCF7LR Xenograft | Z-endoxifen | Not specified | Significantly reduced tumor volumes | nih.gov |
These studies highlight the direct antitumor effects of the hydroxylated metabolites in an in vivo setting relevant to hormone-sensitive breast cancer.
Investigation of Acquired Resistance Mechanisms
Acquired resistance to tamoxifen therapy is a significant clinical challenge. Preclinical models, including xenograft models and the development of resistant cell lines, are crucial for investigating the underlying mechanisms of resistance to tamoxifen metabolites. wjarr.commdpi.comnih.gov
Studies have explored the development of resistance specifically to 4-hydroxytamoxifen and endoxifen in breast cancer cell lines and their corresponding xenografts. mdpi.comnih.gov These models have revealed that resistance to endoxifen can be phenotypically and molecularly distinct from resistance to 4-hydroxytamoxifen. nih.gov For example, endoxifen-resistant cell lines have shown loss of ERα expression and estrogen insensitivity, resembling models of fulvestrant (B1683766) resistance, while 4-hydroxytamoxifen-resistant cells may maintain ERα expression and estrogen responsiveness. nih.gov
Research in xenograft models of tamoxifen resistance has also investigated strategies to overcome this resistance, such as combining tamoxifen metabolites with other targeted therapies. Studies have shown that in tamoxifen-resistant xenograft models, agents that induce a unique conformational change in ER-α can function as antagonists and show efficacy. aacrjournals.org
Non-Oncological Applications in Animal Models (e.g., Parasitic Infections, Conditional Gene Expression Systems)
Beyond their primary application in cancer research, hydroxylated tamoxifen metabolites have been investigated for non-oncological uses in animal models.
In the context of parasitic infections, 4-hydroxytamoxifen and endoxifen have demonstrated activity against various parasites in preclinical models. Studies have shown that tamoxifen and its active metabolite, 4-hydroxytamoxifen, have activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo, with treated mice showing lower levels of parasitaemia and not developing signs of cerebral malaria. researchgate.net Additionally, the main two tamoxifen metabolites, 4-hydroxytamoxifen and endoxifen, were found to be slightly more active against Cryptococcus neoformans var. grubii compared to tamoxifen. nih.govasm.orgresearchgate.net Tamoxifen metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen, have also exhibited bactericidal activity against multidrug-resistant Gram-negative bacilli like Acinetobacter baumannii and Escherichia coli in immunosuppressed mouse models, reducing bacterial load and increasing survival. researchgate.net
Hydroxylated tamoxifen metabolites, particularly 4-hydroxytamoxifen and endoxifen, are widely used in conditional gene expression systems, such as the Cre/loxP system, in genetically modified animals. mdpi.comehu.eusresearchgate.netresearchgate.net The Cre-ERT2 fusion protein, commonly used for inducible gene recombination, binds to 4-hydroxytamoxifen or similar metabolites like endoxifen, leading to its translocation into the nucleus and subsequent gene editing. mdpi.comehu.eusresearchgate.net This allows for spatiotemporally controlled gene manipulation in various tissues and cell types in animal models. researchgate.net Studies have analyzed the efficiency of gene knockout in different tissues and found a correlation with the concentration of hydroxytamoxifen and endoxifen measured in those tissues. mdpi.comresearchgate.net Site-specific injection of endoxifen has been successfully used to activate Cre recombinase and selectively recombine tumor suppressor genes in neural progenitor cells in mouse models for generating brain tumors. biologists.com
Considerations for Off-Target Effects in Animal Models
While preclinical models are valuable for assessing the intended effects of hydroxylated tamoxifen metabolites, it is also important to consider potential off-target effects.
Studies in animal models have indicated that tamoxifen treatment can lead to off-target effects. For instance, in male mice, tamoxifen treatment has been shown to decrease serum levels of gonadotropins and testosterone, and affect the expression of genes in Leydig cells, with effects persisting even after treatment cessation. mdpi.com Single tamoxifen injections in juvenile mice have also resulted in adverse effects on the testis and reproductive endocrine system with long-term consequences. mdpi.com
Research has also explored the off-target immunogenic effects of tamoxifen metabolites. Studies using 4-hydroxytamoxifen have demonstrated that it can sensitize both ER-positive and ER-negative breast cancer cells to immune cell killing in vitro, suggesting potential off-target effects on immune recognition. nih.govresearchgate.net This sensitization was associated with increased activation of apoptotic and death receptor signaling pathways. nih.govresearchgate.net
Understanding these off-target effects in animal models is crucial for interpreting preclinical data and informing the design of clinical studies.
Synthesis and Derivatization of Hydroxylated Tamoxifen Metabolites
Chemical Synthesis Methodologies
Synthetic strategies for constructing the hydroxylated triphenylethylene (B188826) scaffold of tamoxifen (B1202) metabolites often involve coupling different aromatic or carbonyl precursors.
Classic Synthetic Routes (e.g., Dehydration, Reductive Coupling)
Classic approaches to synthesizing stilbene (B7821643) and triphenylethylene structures, relevant to the tamoxifen core, include methods like the McMurry reaction uliege.be. The McMurry coupling involves the reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent to form an alkene uliege.be. This methodology has been applied in the synthesis of tamoxifen and its derivatives by coupling appropriate diaryl ketones uliege.be. While the McMurry reaction can sometimes yield mixtures of E and Z isomers, it provides a route to construct the central double bond of the tamoxifen skeleton uliege.be. Mixed coupling reactions using a diaryl ketone and another ketone or aldehyde can favor the formation of the cross-coupled product, a strategy utilized in the synthesis of tamoxifen derivatives uliege.be.
Modern Approaches (e.g., McMurry Reactions, Palladium-Catalyzed Cross-Coupling)
Modern synthetic strategies for hydroxylated tamoxifen metabolites build upon classic methods and incorporate more sophisticated catalytic approaches to improve efficiency and stereocontrol. The McMurry reaction continues to be a relevant method, particularly in the synthesis of novel tamoxifen analogues by coupling diaryl ketones or related precursors mdpi.commdpi.comgoogle.com.na. For instance, a novel McMurry coupling reaction involving 1,1-bis(4-hydroxyphenyl)-2-phenylalkene analogs has been reported as a route to synthesize compounds with a hydroxylated tamoxifen-like structure google.com.na.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Negishi reactions, have also become prominent in the synthesis of substituted alkenes, including those found in the tamoxifen structure researchgate.netuliege.beresearchgate.net. These methods offer advantages in terms of functional group tolerance and stereoselectivity researchgate.netuliege.be. For example, palladium-catalyzed decarboxylative cross-coupling of 3,3-diarylacrylic acids with aryl bromides has been successfully applied to the stereoselective synthesis of (Z)-tamoxifen rsc.org. Suzuki-Miyaura cross-coupling has also been used in the synthesis of tamoxifen analogues researchgate.net. These modern catalytic methods provide versatile tools for constructing the complex diarylalkene framework of hydroxylated tamoxifen metabolites and their derivatives.
Stereoselective Synthesis and Isomer Separation Techniques
Tamoxifen and its hydroxylated metabolites exist as geometric isomers, typically referred to as Z and E isomers, due to the double bond in the ethylenic bridge frontiersin.orgnih.gov. The Z isomers, particularly (Z)-4-hydroxytamoxifen and (Z)-endoxifen, generally exhibit higher binding affinity to the estrogen receptor compared to their corresponding E isomers frontiersin.org. Therefore, achieving stereoselective synthesis of the desired Z isomer or efficiently separating isomeric mixtures is critical.
Synthetic routes often yield mixtures of Z and E isomers, and various techniques are employed for their separation. Chromatographic methods, particularly preparative high-performance liquid chromatography (HPLC), are commonly used for the separation of these geometrical isomers frontiersin.orgnih.govnih.govresearchgate.net. For instance, a mixture of (Z)- and (E)-endoxifen isomers can be neatly separated by semi-preparative reverse phase HPLC nih.gov. Crystallization procedures have also been utilized for isomer separation frontiersin.orgnih.gov.
Design and Synthesis of Novel Hydroxylated Tamoxifen Analogues for Research
The design and synthesis of novel hydroxylated tamoxifen analogues are driven by the need to explore structure-activity relationships, improve pharmacological properties, and potentially overcome limitations such as metabolic variability influenced by enzymes like CYP2D6 researchgate.netmdpi.comnih.govnih.gov. Researchers design analogues by modifying different parts of the tamoxifen skeleton, including the triphenylethylene core, the hydroxyl group position, and the aminoethoxy side chain.
Novel analogues have been synthesized with modifications aimed at bypassing CYP2D6 metabolism, for example, by substituting the ring C with different ester groups to employ esterase enzymes for activation researchgate.netnih.gov. Other designs involve replacing a phenyl ring with different moieties, such as NCN-pincer platinum fragments or ferrocenyl groups, leading to organometallic tamoxifen derivatives mdpi.com.
Detailed research findings on novel analogues often include their synthesis schemes, structural characterization, and in vitro evaluation of their biological activity, such as antiproliferative effects on cancer cell lines and binding affinity for estrogen receptors researchgate.netmdpi.comnih.govnih.gov. For example, studies on novel carbonyl analogues of tamoxifen synthesized via McMurry reactions have evaluated their cytotoxic activity on various human malignant cell lines mdpi.com.
Research findings often involve comparing the activity of novel analogues to that of tamoxifen and its known active metabolites like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132).
| Compound | Antiproliferative Activity (e.g., GI50) | Estrogen Receptor Binding Affinity | Notes |
| Tamoxifen | 1.58 µM (MCF-7) researchgate.net | Lower than metabolites wikipedia.orgmdpi.com | Prodrug wikipedia.orgmdpi.comnih.gov |
| 4-Hydroxytamoxifen | More potent than Tamoxifen researchgate.net | High affinity wikipedia.orgmdpi.com | Active metabolite wikipedia.orgwikipedia.orgmdpi.comnih.gov |
| Endoxifen | More potent than Tamoxifen researchgate.net | High affinity wikipedia.orgmdpi.com | Active metabolite, major role in activity wikipedia.orgmdpi.comnih.govwikipedia.org |
| Novel Analogue (e.g., Compound 10 researchgate.net) | < 0.005 µM (MCF-7) researchgate.net | Varied, some high affinity nih.gov | Designed to bypass CYP2D6, showed increased potency researchgate.netnih.gov |
| Novel Analogue (e.g., Compound II nih.gov) | 96 nM (MCF-7 BUS) nih.gov | 510 nM (YES assay) nih.gov | Esterified analogue, more active than TAM on MCF-7 BUS nih.gov |
Note: GI50 values and binding affinities can vary depending on the specific cell line, assay conditions, and study.
The synthesis and evaluation of these novel compounds provide valuable insights into the structural requirements for SERM activity and contribute to the ongoing effort to develop more effective and personalized endocrine therapies.
Analytical Methodologies for Hydroxylated Tamoxifen Metabolites
Chromatographic Techniques
Chromatography plays a fundamental role in separating hydroxylated tamoxifen (B1202) metabolites from the intricate mixtures found in biological samples. Various chromatographic techniques, coupled with different detection methods, have been developed and refined for this purpose.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., Fluorescence, UV)
HPLC is a widely used technique for the separation and quantification of tamoxifen and its hydroxylated metabolites. The presence of chromophores in these compounds allows for detection using UV absorbance. Studies have utilized RP-HPLC with UV detection, with detection wavelengths often set around 236 nm healthinformaticsjournal.com.
To achieve higher sensitivity, particularly for metabolites present at lower concentrations, fluorescence detection is frequently employed. This often involves post-column irradiation with UV light to convert tamoxifen and its metabolites into fluorescent phenanthrene (B1679779) derivatives nih.govscispace.comtandfonline.com. For instance, an isocratic HPLC method with post-column UV irradiation and fluorescence detection has been reported, using an excitation wavelength of 256 nm and an emission wavelength of 380 nm nih.govscispace.com. This method utilized a reverse phase C18 column and a mobile phase of K3PO4 and acetonitrile (B52724) nih.govscispace.com. Another validated HPLC method with fluorescence detection for simultaneous quantification of tamoxifen, endoxifen (B1662132), and 4-hydroxytamoxifen (B85900) in plasma used a reverse-phase column and protein precipitation as sample pretreatment nih.gov. This method was reported to be rapid, accurate, and precise nih.gov.
Research Findings:
| Method | Column Type | Mobile Phase | Detection Mode | Excitation (nm) | Emission (nm) | Sample Matrix | Ref. |
| HPLC with Post-column UV & Fluorescence | C18 | K3PO4 (20 mM):Acetonitrile (65:35 v/v, pH 3.0) | Fluorescence | 256 | 380 | Serum/Plasma | nih.govscispace.com |
| RP-HPLC | C18 | Methanol (B129727):0.1% Orthophosphoric acid (30:70 v/v) | UV | 236 | N/A | Plasma | healthinformaticsjournal.com |
| HPLC with Fluorescence | Reverse-phase | Not specified in detail | Fluorescence | Not specified | Not specified | Plasma | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
LC-MS/MS and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are powerful techniques offering high sensitivity, selectivity, and specificity for the analysis of hydroxylated tamoxifen metabolites in complex biological matrices acs.orgresearchgate.netnih.gov. These methods are often considered reference methods due to their robustness and ability to quantify multiple analytes simultaneously.
LC-MS/MS typically utilizes electrospray ionization (ESI) in positive ion mode for tamoxifen and its metabolites nih.gov. Multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) is employed in MS/MS to enhance specificity by monitoring specific precursor-to-product ion transitions for each analyte tandfonline.comacs.orgnih.gov.
UPLC-MS/MS offers advantages over traditional HPLC-MS/MS, including faster analysis times, improved chromatographic resolution, and increased sensitivity due to smaller particle sizes and higher pressures researchgate.netnih.gov. A rapid UPLC-MS/MS method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma has been validated, utilizing a C18 analytical column and gradient elution with water and acetonitrile nih.gov. This method demonstrated good linearity and sensitivity, with low limits of quantification (LOQs) for endoxifen and 4-hydroxytamoxifen nih.gov. Another UPLC-MS/MS method for dried blood spot (DBS) samples also achieved rapid and simultaneous quantification of tamoxifen, endoxifen, and 4-hydroxytamoxifen innovareacademics.in.
Research Findings:
| Method | Column Type | Mobile Phase | Ionization Mode | Detection Mode | LOQ (4-OHT) | LOQ (Endoxifen) | Sample Matrix | Ref. |
| UPLC-MS/MS | C18 | Water and Acetonitrile (gradient elution) | ESI Positive | MS/MS | 0.1 ng/ml | 0.2 ng/ml | Plasma | nih.gov |
| LC-MS/MS | Zorbax SB-C18 | 0.2% Formic acid and Acetonitrile (gradient) | ESI Positive | MS/MS (MRM) | Not specified | Not specified | FFPE Tissue | nih.gov |
| UPLC-MS/MS | Acquity UPLC BEH C18 | Formic acid 0.1% and Formic acid 0.1% in Acetonitrile (gradient/isocratic) | Not specified | MS/MS (MRM) | 1.50 ng/mL (DBS) | 2.50 ng/mL (DBS) | DBS/Plasma | tandfonline.cominnovareacademics.in |
| LC-MS/MS | Phenyl column | Water and Methanol with 0.01% Formic acid | APPI | MS/MS | 1.2 nM | 3.5 nM | Serum |
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS can be used for the analysis of tamoxifen metabolites, although it is generally less common for these relatively polar compounds compared to LC-based methods. For GC/MS analysis, derivatization is typically required to increase the volatility and thermal stability of the analytes. Common derivatization agents include silylation reagents like N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) e-century.ussemanticscholar.orguchile.cl.
GC/MS has been applied in studies, particularly for the detection of tamoxifen metabolites in urine, often as part of screening procedures semanticscholar.orguchile.clresearchgate.net. While GC/MS can provide good separation and structural information through mass fragmentation patterns, the need for derivatization adds a step to the sample preparation process.
Research Findings:
| Method | Column Type | Derivatization Agent | Detection Mode | Sample Matrix | Notes | Ref. |
| GC/MS | Trace GOLD TG-5MS | MSTFA + 1% TMCS | MS | Cell extracts | Used for metabolomics, required derivatization | e-century.us |
| GC/MS | HP-1 capillary | MSTFA, MBTFA | EI/PCI MS | Urine | Used for doping control screening | dshs-koeln.de |
| GC-MSD | Not specified | MSTFA – TMSCl (1%, v/v) | SIM/Scan MS | Urine | Detection of main metabolite | uchile.cl |
| GC-MSD | Ultra Not specified | MSTFA | SIM MS | Urine | Study of a specific metabolite | semanticscholar.org |
Sample Preparation and Extraction Techniques for Biological Matrices
Analyzing hydroxylated tamoxifen metabolites in biological matrices such as plasma, serum, urine, and tissue requires effective sample preparation to isolate the analytes of interest and remove interfering substances. Various techniques are employed to achieve this cleanup and preconcentration.
Protein precipitation (PP) is a simple and rapid method often used as a preliminary step, particularly in LC-MS/MS methods nih.govtandfonline.commdpi.comnih.gov. This involves adding an organic solvent (e.g., acetonitrile, methanol) or a salt solution (e.g., zinc sulfate) to the biological sample, causing proteins to precipitate while leaving the analytes in the supernatant nih.govtandfonline.commdpi.comnih.gov. For instance, a UPLC-MS/MS method for plasma analysis used protein precipitation with formic acid or acetonitrile and methanol nih.govtandfonline.com.
Liquid-liquid extraction (LLE) is another common technique that involves partitioning the analytes between two immiscible phases researchgate.nettandfonline.com. This can provide a cleaner extract than simple protein precipitation.
Solid-phase extraction (SPE) is a more selective technique that uses a solid sorbent material to retain the analytes while washing away impurities nih.govtandfonline.com. The retained analytes are then eluted with a suitable solvent. SPE can offer better cleanup and preconcentration compared to PP or LLE, leading to improved sensitivity and reduced matrix effects nih.govtandfonline.com. SPE has been successfully applied for the extraction of tamoxifen and its metabolites from various matrices, including plasma and formalin-fixed, paraffin-embedded (FFPE) tissues nih.gov. Different sorbent types and elution strategies can be optimized depending on the properties of the analytes and the matrix.
For certain applications like therapeutic drug monitoring, less invasive sampling techniques such as dried blood spots (DBS) have been explored. Sample preparation from DBS typically involves punching out a small disc from the dried blood spot and extracting the analytes using a solvent like methanol researchgate.netinnovareacademics.in. This method requires optimization of parameters such as blood spot volume, drying time, and extraction solvent and duration innovareacademics.in.
Research Findings:
| Technique | Description | Application in Studies | Ref. |
| Protein Precipitation | Addition of organic solvent or salt to precipitate proteins | Used in UPLC-MS/MS for plasma; uses formic acid, acetonitrile, or methanol. Requires small sample volumes (e.g., 100-200 µL). | nih.govtandfonline.commdpi.comnih.gov |
| Liquid-Liquid Extraction | Partitioning analytes between immiscible solvents | Mentioned as a method for improving extract purification. Used for urine samples. | researchgate.nettandfonline.com |
| Solid-Phase Extraction | Retention of analytes on a solid sorbent, followed by elution | Used for plasma and FFPE tissue samples. Offers cleanup and preconcentration. | nih.govtandfonline.com |
| Extraction from DBS | Extraction of analytes from dried blood spots using a solvent | Used for rapid and simple sample preparation for LC-MS/MS analysis. Optimizes blood volume, drying time, and extraction solvent. | researchgate.netinnovareacademics.in |
Method Validation for Quantitative and Qualitative Analysis
Validation of analytical methods for hydroxylated tamoxifen metabolites is crucial to ensure the reliability, accuracy, and reproducibility of the results. Validation is typically performed according to established regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), the US Food and Drug Administration (FDA), and the European Medicines Agency (EMA) healthinformaticsjournal.comtandfonline.cominnovareacademics.inresearchgate.net.
Key validation parameters include:
Selectivity/Specificity: The ability of the method to uniquely identify and quantify the target analytes in the presence of other components in the sample matrix, including endogenous compounds and other metabolites healthinformaticsjournal.comtandfonline.com.
Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision healthinformaticsjournal.comtandfonline.comuniversiteitleiden.nl. LOQ values for 4-hydroxytamoxifen and endoxifen in plasma or serum are typically in the low ng/mL or nM range using sensitive LC-MS/MS or UPLC-MS/MS methods nih.govtandfonline.com.
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples spiked with known concentrations of the analytes healthinformaticsjournal.comtandfonline.comuniversiteitleiden.nl. Acceptable accuracy is typically within a certain percentage range (e.g., 80-120% or 85-115%) nih.govtandfonline.comuniversiteitleiden.nl.
Precision: The reproducibility of the measurements. It is evaluated by analyzing replicate samples and is expressed as relative standard deviation (%RSD) or coefficient of variation (%CV) acs.orghealthinformaticsjournal.comtandfonline.comuniversiteitleiden.nl. Both intra-day (within the same analytical run) and inter-day (between different analytical runs) precision are assessed acs.orgtandfonline.com. Acceptable precision is typically below a certain percentage (e.g., ≤ 15% or ≤ 20% at the LOQ) tandfonline.comuniversiteitleiden.nl.
Recovery: The efficiency of the sample preparation and extraction process. It is determined by comparing the analytical response of analytes extracted from the matrix to the response of analytes added to the matrix after extraction tandfonline.comuniversiteitleiden.nl. High and consistent recovery is desirable.
Matrix Effects: The influence of the sample matrix on the ionization efficiency of the analytes in MS-based methods. Matrix effects can lead to signal suppression or enhancement and need to be evaluated and controlled, often through the use of internal standards tandfonline.comtandfonline.com.
Stability: The stability of the analytes in the sample matrix under different storage conditions (e.g., at room temperature, refrigerated, frozen, after freeze-thaw cycles) and during the analytical run (in-vial stability) acs.orgtandfonline.comuniversiteitleiden.nl.
The use of internal standards (IS) is critical for accurate and precise quantitative analysis, particularly in methods for biological matrices nih.gov. Isotopically labeled analogs of the analytes are preferred as internal standards because they closely mimic the behavior of the analytes during sample preparation and analysis, compensating for variations in extraction efficiency and matrix effects nih.gov.
Validated methods have demonstrated good linearity over a range of concentrations relevant to clinical studies acs.orgnih.govresearchgate.net. For example, linearity for endoxifen and 4-hydroxytamoxifen has been shown over ranges such as 0.2-100 ng/ml and 0.1-50 ng/ml, respectively nih.gov.
Research Findings:
| Validation Parameter | Description | Typical Acceptance Criteria (Examples from Studies) | Ref. |
| Selectivity | Absence of interfering peaks from matrix components or other analytes. | Absence of interfering peaks > a certain percentage of LOQ or IS. | tandfonline.comtandfonline.comresearchgate.net |
| Sensitivity (LOQ) | Lowest quantifiable concentration. | Low ng/mL or nM range (e.g., 0.1-1.5 ng/mL for 4-OHT, 0.2-2.5 ng/mL for Endoxifen). | nih.govtandfonline.com |
| Accuracy | Closeness to true value. | 80-120% or 85-115% of nominal concentration. | acs.orgnih.govtandfonline.comuniversiteitleiden.nl |
| Precision (%CV) | Reproducibility of measurements (intra-day and inter-day). | ≤ 15% (≤ 20% at LOQ). | acs.orgtandfonline.comuniversiteitleiden.nl |
| Recovery | Efficiency of extraction. | Often assessed, values vary depending on method. | tandfonline.comuniversiteitleiden.nl |
| Matrix Effects | Influence of matrix on ionization. | Ion suppression/enhancement within acceptable limits, compensated by IS. | tandfonline.comtandfonline.com |
| Stability | Stability in matrix under storage conditions and during analysis. | Analytes stable within a certain percentage range (e.g., 90-110%) over time. | acs.orgtandfonline.comuniversiteitleiden.nl |
Biochemical Interactions of Hydroxylated Tamoxifen Metabolites in Research Contexts
Enzyme-Drug Interactions Modulating Metabolism
The formation and subsequent metabolism of hydroxylated tamoxifen (B1202) metabolites are intricately linked to a network of enzyme-catalyzed reactions, primarily involving cytochrome P450 (CYP) enzymes and phase II conjugating enzymes. Tamoxifen is a prodrug that undergoes extensive hepatic metabolism pharmgkb.orgdrugbank.com. The primary pathways involve 4-hydroxylation and N-demethylation pharmgkb.org.
The formation of the potent metabolite 4-hydroxytamoxifen (B85900) is catalyzed by multiple CYP enzymes, including CYP2D6, CYP2B6, CYP3A4, CYP2C9, and CYP2C19 nih.govdrugbank.com. The major pathway leading to the formation of endoxifen (B1662132) involves the N-demethylation of tamoxifen to N-desmethyltamoxifen, primarily catalyzed by CYP3A4 and CYP3A5, followed by the 4-hydroxylation of N-desmethyltamoxifen, predominantly mediated by CYP2D6 pharmgkb.orgtandfonline.comdrugbank.com. While CYP2D6 is the main enzyme responsible for converting N-desmethyltamoxifen to endoxifen, it also contributes to the formation of 4-hydroxytamoxifen directly from tamoxifen nih.govtandfonline.com.
The significant role of CYP2D6 in endoxifen formation highlights the potential for enzyme-drug interactions that can modulate the levels of this active metabolite. Co-administration of drugs that inhibit CYP2D6 activity can lead to decreased endoxifen concentrations. For instance, studies have shown that selective serotonin (B10506) reuptake inhibitors (SSRIs), commonly used to manage hot flashes in patients receiving tamoxifen, can inhibit CYP2D6, resulting in reduced endoxifen levels nih.govpharmgkb.org. Paroxetine, a potent CYP2D6 inhibitor, has been shown to decrease endoxifen levels by a notable percentage in patients with wild-type CYP2D6 enzyme nih.gov.
Phase II metabolism, primarily glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes (such as UGT1A8, UGT1A10, UGT2B7, and UGT2B17) and sulfation by sulfotransferase (SULT) enzymes (primarily SULT1A1), further processes tamoxifen and its hydroxylated metabolites into more water-soluble forms, facilitating their excretion drugbank.comnih.govresearchgate.net. These conjugating enzymes also exhibit polymorphisms that can contribute to variability in metabolite disposition nih.gov.
The complex enzymatic pathways involved in the metabolism of hydroxylated tamoxifen metabolites underscore the potential for significant inter-individual variability in their concentrations, influenced by genetic polymorphisms in CYP and UGT/SULT enzymes, as well as interactions with co-administered drugs that affect the activity of these enzymes.
Molecular Interactions with Other Endogenous Pathways
Beyond their primary interaction with the estrogen receptor, hydroxylated tamoxifen metabolites have been shown to interact with other endogenous molecular pathways, including the Unfolded Protein Response (UPR) and mTOR signaling, particularly in the context of cellular stress and therapeutic resistance.
The Unfolded Protein Response is a cellular stress response initiated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER) mdpi.com. While initially a pro-survival mechanism, prolonged UPR activation can lead to apoptosis mdpi.com. Research suggests a potential role for the UPR in tamoxifen-associated outcomes and resistance spandidos-publications.com. Components of the UPR, such as GRP78, have been found to be highly expressed in endocrine-resistant breast cancer cells after long-term exposure to tamoxifen spandidos-publications.com. Tamoxifen treatment has been shown to induce GRP78 expression in breast tumors in xenograft models, and silencing GRP78 can restore sensitivity to tamoxifen mdpi.com. This indicates that interactions with the UPR, potentially influenced by hydroxylated metabolites, may play a role in mediating resistance.
The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival mdpi.com. Aberrant activation of the PI3K/Akt/mTOR pathway is frequently observed in cancer and has been implicated in resistance to various therapies, including tamoxifen nih.govmdpi.comamegroups.org. Preclinical studies have demonstrated that tamoxifen can modulate the mTOR pathway, in some cases, independently of ER status aacrjournals.org. Tamoxifen has been shown to inhibit oxygen consumption by inhibiting mitochondrial complex I, leading to an increased AMP/ATP ratio and activation of AMP-activated protein kinase (AMPK) aacrjournals.org. AMPK activation, in turn, can inhibit the mTOR pathway aacrjournals.orgamegroups.org. This interaction suggests that hydroxylated tamoxifen metabolites, as key active forms, may contribute to the modulation of mTOR signaling, influencing cellular responses and potentially overcoming resistance mechanisms nih.govamegroups.org. Studies combining tamoxifen or its active metabolites with mTOR inhibitors have shown potential synergistic effects in overcoming resistance in preclinical models nih.govmdpi.comnih.gov.
These interactions with the UPR and mTOR pathways highlight the multifaceted biochemical effects of hydroxylated tamoxifen metabolites beyond their direct ER antagonism, contributing to the complex cellular responses observed during tamoxifen therapy.
Preclinical Studies on Interactions with Natural Products and Dietary Components
Preclinical research has explored the potential for interactions between hydroxylated tamoxifen metabolites and various natural products and dietary components. These interactions can occur through various mechanisms, including modulation of metabolizing enzymes and drug transporters, or direct effects on cellular pathways.
Some natural products and dietary components have been investigated for their ability to influence the bioavailability and metabolism of tamoxifen and its metabolites. For example, components of green tea, such as epigallocatechin gallate (EGCG), have been studied for their potential to interact with CYP enzymes involved in tamoxifen metabolism cancer.govresearchgate.netcancernetwork.com. While some preclinical studies suggested potential pharmacokinetic interactions, a clinical study investigating green tea supplement co-administration with tamoxifen did not demonstrate a significant pharmacokinetic interaction with endoxifen levels cancer.gov.
Conversely, certain natural products have been shown in preclinical settings to potentially increase the bioavailability of tamoxifen and its metabolites nih.gov. Examples include morin, silybin, EGCG, myricetin, baicalein, curcumin, kaempferol, and quercetin (B1663063) nih.gov.
Another aspect of interaction involves natural products possessing estrogen-like activity (phytoestrogens). Some herbs, such as Angelica sinensis, Paeonia lactiflora, Rehmannia glutinosa, Astragalus mongholicus, and Glycyrrhiza glabra, have demonstrated estrogenic activity in preclinical studies, which could theoretically counteract the antiestrogenic effects of tamoxifen and its metabolites nih.govnih.gov. This highlights the importance of understanding the potential pharmacodynamic interactions of dietary components in conjunction with tamoxifen therapy.
Preclinical studies provide valuable insights into potential interactions, but the clinical relevance of many of these findings requires further investigation nih.gov. The complexity of natural products, often containing multiple bioactive compounds, makes predicting and studying their interactions with pharmaceutical agents challenging nih.gov.
Interactions with Drug Transporters in Preclinical Models
Drug transporters play a significant role in the absorption, distribution, metabolism, and excretion of many drugs, including tamoxifen and its metabolites. Preclinical studies have investigated the interactions of hydroxylated tamoxifen metabolites with various drug transporters, particularly efflux transporters like P-glycoprotein (P-gp), also known as ABCB1.
P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of substrates out of cells, acting as a barrier in tissues like the brain, intestines, and liver, and contributing to multidrug resistance in cancer cells nih.govnih.govresearchgate.net. Research has demonstrated that the primary active tamoxifen metabolites, endoxifen and 4-hydroxytamoxifen, are substrates of P-gp in vitro nih.govnih.govresearchgate.netresearchgate.net.
Preclinical studies using Abcb1a/1b(-/-) mice (lacking functional P-gp) have provided in vivo evidence of the interaction between hydroxylated tamoxifen metabolites and P-gp. These studies showed that P-gp limits the brain penetration of tamoxifen, 4-hydroxytamoxifen, and N-desmethyltamoxifen to a modest extent nih.govresearchgate.net. However, the impact of P-gp on endoxifen brain penetration was notably more dramatic, with significantly higher endoxifen levels observed in the brains of Abcb1a/1b(-/-) mice compared to wild-type mice after tamoxifen administration nih.govresearchgate.net. Upon direct oral administration of endoxifen, brain accumulation was dramatically increased in the absence of functional P-gp nih.govresearchgate.net.
These findings indicate that P-gp is a significant efflux transporter for endoxifen and 4-hydroxytamoxifen in preclinical models, influencing their tissue distribution, particularly their penetration into the brain nih.govresearchgate.net. This interaction could have implications for the efficacy of tamoxifen in treating central nervous system metastases and for potential drug resistance in tumors overexpressing P-gp nih.gov.
While P-gp has been the most extensively studied transporter in relation to hydroxylated tamoxifen metabolites, other transporters, such as organic anion transporting polypeptides (OATPs) and ABCG2 (Breast Cancer Resistance Protein), have also been implicated in the transport of tamoxifen or related compounds, suggesting a broader role for transporters in the disposition of these metabolites researchgate.netresearchgate.netjst.go.jp.
Q & A
Q. How can researchers ensure comprehensive literature retrieval for Tamoxifen-ol studies, given its complex nomenclature?
Methodological Answer:
- Use CAS Registry Numbers (e.g., 10540-29-1 for Tamoxifen) in specialized databases like SciFinder to bypass inconsistencies in chemical naming conventions. For broader databases (e.g., Web of Science), combine synonyms (e.g., "Ethanamine, 2-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl-") with Boolean operators (AND/OR) to capture variant terminology .
- Cross-reference results with Google Scholar, leveraging its spelling correction and citation-tracking features, but validate accessibility via institutional library links .
Q. What are the minimum safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Conduct all chemical preparation (weighing, dilution) in a fume hood to minimize aerosol exposure. Use secondary containment for transport and store at 2–8°C in light-resistant, sealed containers .
- Mandatory PPE includes lab coats, nitrile gloves, and safety goggles. Decontaminate surfaces/equipment with 70% ethanol post-exposure .
- Training must cover emergency procedures (e.g., spill management, first aid for inhalation/skin contact) and review Safety Data Sheets (SDS) for acute toxicity and carcinogenicity risks .
Q. How can experimental reproducibility be ensured in this compound synthesis and characterization?
Methodological Answer:
- Document full IUPAC names , batch-specific identifiers, and synthesis conditions (e.g., reaction time, solvent ratios) in the "Experimental" section of manuscripts. Reference established protocols for common steps (e.g., reduction of alkynes) rather than repeating them .
- Provide raw spectral data (NMR, HPLC) in supplementary materials, noting instrument models and calibration standards. For novel compounds, include melting points and purity assays (e.g., ≥98% by GC-MS) .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported pharmacological effects across studies?
Methodological Answer:
- Perform systematic meta-analysis with inclusion/exclusion criteria (Table 1) to identify confounding variables (e.g., dosage, exposure routes). Stratify data by model type (in vitro vs. in vivo) and species-specific metabolic pathways .
Q. Table 1: Criteria for Resolving Data Contradictions
| Factor | Considerations |
|---|---|
| Dosage Range | Compare LD50 values across species |
| Exposure Route | Oral vs. parenteral bioavailability differences |
| Study Design | Cohort vs. case-control biases |
| Molecular Targets | ERα/ERβ selectivity ratios |
Q. What methodologies validate this compound’s pharmacokinetic profile in heterogeneous biological models?
Methodological Answer:
- Use compartmental modeling to compare absorption rates in rodent vs. human hepatocyte assays. Measure plasma half-life (t½) via LC-MS/MS, adjusting for protein-binding affinities (e.g., albumin) .
- For dermal exposure studies, quantify tissue penetration using Franz diffusion cells and validate with confocal microscopy for subcellular localization .
Q. How can analytical methods be optimized for this compound quantification in complex matrices (e.g., serum, tumor tissue)?
Methodological Answer:
- Develop UHPLC-MS/MS protocols with deuterated internal standards (e.g., Tamoxifen-d5) to correct for matrix effects. Validate linearity (R² > 0.995) across 1–1000 ng/mL and limit of quantification (LOQ ≤ 5 ng/mL) .
- For tissue samples, employ homogenization in acetonitrile:water (70:30) followed by SPE cleanup to remove phospholipids .
Key Considerations for Data Reporting
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
